

Spectroscopic Characterization of 3-(4-(sec-Butyl)phenoxy)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-(sec-Butyl)phenoxy)azetidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound **3-(4-(sec-Butyl)phenoxy)azetidine**. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral characteristics and detailed experimental protocols for the acquisition of actual data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(4-(sec-Butyl)phenoxy)azetidine**. These predictions are derived from the analysis of the compound's structure and comparison with known spectral data of similar chemical entities.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.10	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to O)
~6.85	d, J ≈ 8.5 Hz	2H	Ar-H (meta to O)
~4.80	p, J ≈ 6.0 Hz	1H	O-CH (azetidine)
~4.10	t, J≈8.0 Hz	2H	N-CH2 (azetidine)
~3.80	t, J≈8.0 Hz	2Н	N-CH2 (azetidine)
~2.55	sext, J≈7.0 Hz	1H	Ar-CH (sec-butyl)
~2.20	s (br)	1H	NH
~1.55	p, J ≈ 7.5 Hz	2H	CH ₂ (sec-butyl)
~1.20	d, J ≈ 7.0 Hz	ЗН	CH₃ (sec-butyl)
~0.85	t, J≈ 7.5 Hz	ЗН	CH₃ (sec-butyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~156.0	Ar-C (para to sec-butyl, attached to O)
~141.0	Ar-C (para to O, attached to sec-butyl)
~129.0	Ar-CH (meta to O)
~116.0	Ar-CH (ortho to O)
~70.0	O-CH (azetidine)
~50.0	N-CH ₂ (azetidine)
~41.0	Ar-CH (sec-butyl)
~31.0	CH ₂ (sec-butyl)
~22.0	CH₃ (sec-butyl)
~12.0	CH₃ (sec-butyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Sharp	N-H Stretch
3100 - 3000	Medium	C-H Stretch (Aromatic)
2960 - 2850	Strong	C-H Stretch (Aliphatic)
1600, 1500	Medium	C=C Stretch (Aromatic)
1240	Strong	C-O Stretch (Aryl Ether)
1100	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
205.15	[M] ⁺ (Molecular Ion)
176.12	[M - C ₂ H ₅] ⁺
149.10	[M - C ₄ H ₈] ⁺
107.08	[HOC ₆ H ₄] ⁺
57.07	[C ₄ H ₉] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for **3-(4-(sec-Butyl)phenoxy)azetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **3-(4-(sec-Butyl)phenoxy)azetidine** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.



- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid 3-(4-(sec-Butyl)phenoxy)azetidine directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

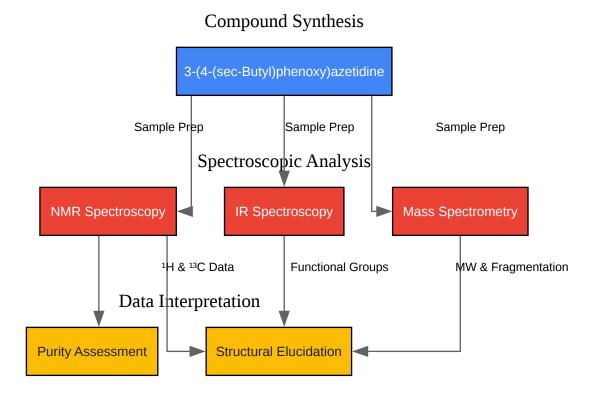
Procedure:

- Sample Preparation: Prepare a dilute solution of **3-(4-(sec-Butyl)phenoxy)azetidine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - \circ Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
 - To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
- Data Processing: Process the acquired spectra to identify the molecular ion and major fragment ions. Use the high-resolution data to determine the elemental composition of the observed ions.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

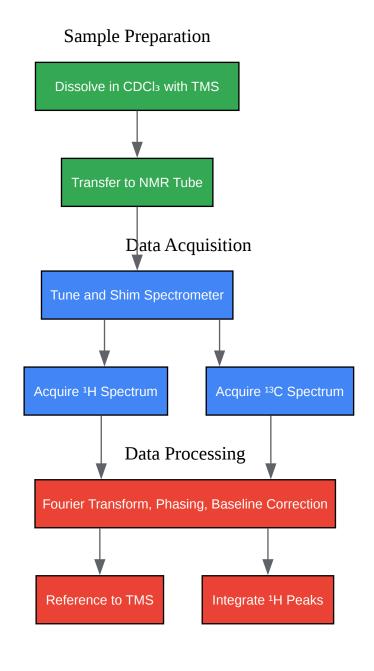




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Caption: Workflow for the spectroscopic analysis of a novel compound.





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Caption: Detailed workflow for NMR spectroscopy experiments.

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